3-Chloro-4-(methylsulfonyl)benzoic acid
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Overview
Description
3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .Molecular Structure Analysis
The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .Scientific Research Applications
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” is used in organic synthesis . It can be involved in acylation reactions and sulfonylation reactions .
Results or Outcomes
Oxidation of Substituted Toluenes
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” can be produced from the oxidation of 2-chloro-4-(methylsulfonyl)toluene . This reaction is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .
Methods of Application
The oxidation is catalyzed by Cu(I) and HNO3, based on the recycling of NOx . The optimized reaction conditions are 160°C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, using 1.0 mol% CuI as catalyst .
Results or Outcomes
The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process. The NOx emission is 5% amount of the traditional process .
Synthesis of Benzobicyclon
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .
Results or Outcomes
Occupational Health
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria .
Results or Outcomes
Synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid . This compound has a molecular formula of C9H8BrClO4S and a molecular weight of 327.579 Da .
Results or Outcomes
Safety and Health Precautions
Summary of Application
“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria . This is not an application in the traditional sense, but rather an identification of a potential health risk associated with exposure to this compound.
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPBQPKQRWCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(methylsulfonyl)benzoic acid |
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